Enhanced Lipophilicity (LogP) Versus Linear 4-(Butylsulfonyl)aniline
4-(3-Methylbutanesulfonyl)aniline exhibits a computed LogP (XLogP3) of approximately 2.1, which is 0.56 log units higher than that of its linear analog 4-(butylsulfonyl)aniline (LogP ~1.54). This increased lipophilicity is consistent with the introduction of a branched isoamyl chain, which enhances hydrophobic surface area while maintaining the same number of heavy atoms . The difference predicts altered partition coefficients in octanol/water systems, which is critical for tuning membrane permeability in drug design .
| Evidence Dimension | LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | 2.1 (XLogP3-AA, computed) |
| Comparator Or Baseline | 4-(Butylsulfonyl)aniline: ~1.54 (computed) |
| Quantified Difference | +0.56 log units |
| Conditions | Computed descriptor values from vendor databases under standard XLogP3 algorithm |
Why This Matters
Higher LogP directly influences compound permeability and solubility profiles, making the branched variant preferable for targets requiring increased membrane partitioning.
